

# Pozdeutinurad: A Deep Dive into the Mechanism of a Novel Uricosuric Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Pozdeutinurad (also known as AR882) is a potent and selective inhibitor of the Urate Transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[1][2][3][4] By selectively blocking URAT1, pozdeutinurad promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1] This mechanism of action positions pozdeutinurad as a promising therapeutic agent for the management of hyperuricemia and its clinical manifestation, gout. Currently in late-stage clinical development, pozdeutinurad has demonstrated significant efficacy in reducing sUA levels and resolving tophi in patients with gout, both as a monotherapy and in combination with existing treatments. This technical guide provides a comprehensive overview of the core mechanism of action of pozdeutinurad, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.

# Core Mechanism of Action: Selective URAT1 Inhibition

The primary mechanism of action of **pozdeutinurad** is the selective inhibition of the URAT1 transporter, which is encoded by the SLC22A12 gene. URAT1 is predominantly located on the apical membrane of the proximal tubule cells in the kidneys and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.



**Pozdeutinurad** binds to the URAT1 transporter, effectively blocking the passage of uric acid. This inhibition of reabsorption leads to an increase in the fractional excretion of uric acid in the urine and a subsequent reduction in sUA levels. Preclinical studies have demonstrated the high potency of **pozdeutinurad** against human URAT1, with a reported half-maximal inhibitory concentration (IC50) of 67 nM.

### **Selectivity Profile**

A key feature of **pozdeutinurad** is its high selectivity for URAT1 over other renal transporters. This selectivity is crucial for minimizing off-target effects and potential drug-drug interactions. While comprehensive data on its activity against all other transporters is not fully available, preclinical studies have shown that **pozdeutinurad** is significantly more selective for URAT1 compared to the organic anion transporter 4 (OAT4), with an IC50 of 2.89 µM against OAT4. Drug-drug interaction evaluations in preclinical models with major renal transporters such as P-glycoprotein, OAT1, OAT3, and organic cation transporter 2 (OCT2) have indicated a favorable profile.

## **Quantitative Data**

The efficacy of **pozdeutinurad** in lowering serum uric acid has been evaluated in multiple clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Potency of Pozdeutinurad and

**Comparator Compounds** 

| Compound              | Target | IC50 (nM) |
|-----------------------|--------|-----------|
| Pozdeutinurad (AR882) | URAT1  | 67        |
| OAT4                  | 2890   |           |
| Lesinurad             | URAT1  | 7300      |
| Benzbromarone         | URAT1  | 196       |

# Table 2: Phase 1 Clinical Trial - Single Ascending Dose in Healthy Volunteers



| Dose           | Mean sUA Reduction from Baseline at 24h |  |  |
|----------------|-----------------------------------------|--|--|
| 15 mg          | -5.8%                                   |  |  |
| 50 mg          | -42.4% (P<0.001 vs placebo)             |  |  |
| 100 mg         | -58.4% (P<0.001 vs placebo)             |  |  |
| Pooled Placebo | +2.0%                                   |  |  |

Table 3: Phase 2a Clinical Trial in Gout Patients

| Treatment           | Percentage of Patients<br>Achieving sUA <5 mg/dL | Percentage of Patients Achieving sUA <4 mg/dL |  |
|---------------------|--------------------------------------------------|-----------------------------------------------|--|
| Pozdeutinurad 50 mg | 93%                                              | -                                             |  |
| Pozdeutinurad 75 mg | -                                                | 88%                                           |  |
| Allopurinol 300 mg  | 11%                                              | 0%                                            |  |
| Febuxostat 40 mg    | 33%                                              | 0%                                            |  |

Table 4: Long-Term Efficacy in Tophaceous Gout (Phase

2 Extension Study)

| Treatment<br>Group                 | Median sUA<br>at Month 3<br>(mg/dL) | Median sUA<br>at Month 12<br>(mg/dL) | Median sUA<br>at Month 18<br>(mg/dL) | % Patients with sUA <6 mg/dL at Month 18 | % Patients with sUA <5 mg/dL at Month 18 |
|------------------------------------|-------------------------------------|--------------------------------------|--------------------------------------|------------------------------------------|------------------------------------------|
| Pozdeutinura<br>d 75 mg<br>alone   | 4.6 (from 9.2 baseline)             | 3.9                                  | 4.3                                  | 83%                                      | 83%                                      |
| Allopurinol + Pozdeutinura d 75 mg | -                                   | -                                    | 4.3 (from 5.9<br>at Month 6)         | 78%                                      | 56%                                      |

## **Experimental Protocols**



## **In Vitro URAT1 Inhibition Assay**

The potency of **pozdeutinurad** against URAT1 was determined using a cell-based assay with Madin-Darby Canine Kidney (MDCKII) cells engineered to express human URAT1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of **pozdeutinurad** on URAT1-mediated uric acid uptake.

#### Methodology:

- Cell Culture: MDCKII cells stably expressing human URAT1 are cultured in appropriate media and seeded into multi-well plates.
- Compound Preparation: Pozdeutinurad is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
- Assay Procedure:
  - The cell monolayers are washed with a pre-warmed buffer.
  - Cells are pre-incubated with the various concentrations of pozdeutinurad or vehicle control for a defined period.
  - The uptake reaction is initiated by adding [14C]-labeled uric acid to the wells.
  - After a specific incubation time at 37°C, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled uric acid.

#### Quantification:

- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- The percentage of inhibition of uric acid uptake at each concentration of pozdeutinurad is calculated relative to the vehicle control.
- Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.



# Visualizations Signaling Pathway of Uric Acid Reabsorption and Pozdeutinurad Inhibition



Click to download full resolution via product page



Caption: **Pozdeutinurad** selectively inhibits the URAT1 transporter, blocking uric acid reabsorption.

# **Experimental Workflow for Characterizing a Novel URAT1 Inhibitor**





Click to download full resolution via product page



Caption: A generalized workflow for the discovery and development of a URAT1 inhibitor like **pozdeutinurad**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AR882, a Potent and Selective URAT1 Inhibitor with a Favorable Pharmacological, Pharmacokinetic and Toxicity Profile - ACR Meeting Abstracts [acrabstracts.org]
- 2. AR882, a Potent and Selective Uric Acid Lowering Agent Acting Through Inhibition of Uric Acid Reuptake, Shows Excellent Pharmacokinetics and Pharmacodynamics in a Phase 1 Clinical Trial - ACR Meeting Abstracts [acrabstracts.org]
- 3. arthrosi.com [arthrosi.com]
- 4. Efficacy of Pozdeutinurad (AR882) in Treatment Naïve and Suboptimally Treated Gouty Arthritis with Tophi - ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Pozdeutinurad: A Deep Dive into the Mechanism of a Novel Uricosuric Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554382#pozdeutinurad-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com